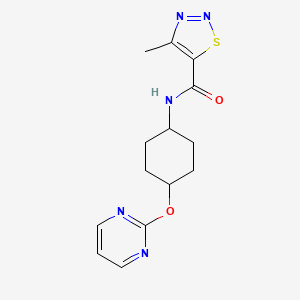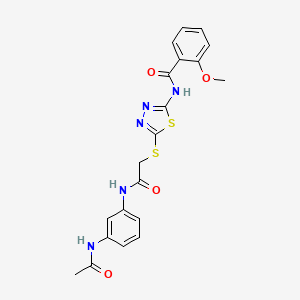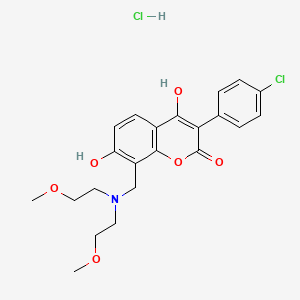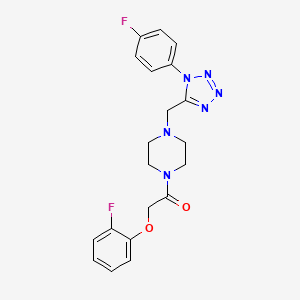![molecular formula C17H20N8O2 B3008980 6-[(1-{3-Cyclopropyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl}azetidin-3-yl)(methyl)amino]-3-methyl-1,2,3,4-tetrahydropyrimidine-2,4-dione CAS No. 2201777-91-3](/img/structure/B3008980.png)
6-[(1-{3-Cyclopropyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl}azetidin-3-yl)(methyl)amino]-3-methyl-1,2,3,4-tetrahydropyrimidine-2,4-dione
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Synthesis Analysis
The synthesis of heterocyclic compounds is a significant area of interest in medicinal chemistry due to their pharmaceutical relevance. In the study of the synthesis of [1,3,4]thiadiazolo[3,2-a]-1,2,3-triazolo[4,5-d]pyrimidin-9(3H)-one derivatives, a series of compounds were synthesized from 1,3,4-thiadiazol-5-amines. The compound 6-(2-cyclohexylethyl)-[1,3,4]thiadiazolo[3,2-a]-1,2,3-triazolo[4,5-d]pyrimidin-9(3H)-one showed promise as an antiallergic agent with low toxicity and dual activity as a leukotriene D4 receptor antagonist and mast cell stabilizer . Another synthesis process involved the creation of 6-chloro-3-[(4-chloro-3-methylphenoxy)methyl][1,2,4]triazolo[4,3-b]pyridazine, which was achieved through a multi-step reaction starting with 2-(4-chloro-3-methylphenoxy) acetic acid and ending with the desired compound after a series of reactions including the use of chloroamine T .
Molecular Structure Analysis
The molecular structure of the synthesized compounds is crucial for understanding their pharmacological potential. For instance, the X-ray crystallographic stereostructure of the promising antiallergic agent mentioned above was determined, which aids in understanding its interaction with biological targets . Similarly, the structure of 6-chloro-3-[(4-chloro-3-methylphenoxy)methyl][1,2,4]triazolo[4,3-b]pyridazine was confirmed by XRD technique, and the compound crystallized in the monoclinic crystal system with the space group P21/c. Density functional theory (DFT) calculations were performed to align theoretical and experimental values, and the compound's HOMO-LUMO energy gap and global reactivity descriptors were determined .
Chemical Reactions Analysis
The reactivity of heterocyclic compounds is influenced by the nature of the nucleophile and the structure of the compound. In the case of 6-nitrotriazolo[1,5-a]pyrimidinones, the triazole ring is opened under the action of strong bases to form 2-cyanoaminopyrimidinones and then 2-aminopyrimidinones. The reaction outcomes with N-nucleophiles depend on the substituents present on the heterocycle, with sterically hindered secondary amines leading to the formation of 2-guanidinopyrimidinones and then 2-aminopyrimidinones. In the absence of a substituent at position 5, the azine ring is opened to form 4-alkyl-3-amino-1,2,4-triazoles and 3-amino-2-nitroacrylamides. Primary amines only cleave the pyrimidine fragment .
Physical and Chemical Properties Analysis
The physical and chemical properties of these compounds are essential for their potential application in medicinal chemistry. The intermolecular interactions, such as C-H...N hydrogen bonds and C-Cl...cg interactions, were observed in the structure of the synthesized 6-chloro compound. Hirshfeld surface analysis and energy frameworks were constructed to understand the packing of molecules and the different intermolecular interaction energies, which are important for the stability and solubility of the compound . The antiallergic compound's low toxicity and dual activity suggest favorable pharmacokinetic properties, although specific physical properties such as solubility and melting point were not detailed in the provided data .
Aplicaciones Científicas De Investigación
Supramolecular Chemistry
Research on dihydropyrimidine derivatives has demonstrated their utility in forming novel crown-containing hydrogen-bonded supramolecular assemblies. These assemblies are characterized by extensive hydrogen-bonding intermolecular interactions, showcasing the potential of pyrimidine derivatives in the design of 2D and 3D networks for various applications in supramolecular chemistry (Fonari et al., 2004).
Medicinal Chemistry
In the realm of medicinal chemistry, triazolo and pyridazine derivatives have been synthesized with the aim of exploring their antimicrobial activities. These efforts underline the broader implications of such compounds in drug discovery and the development of new therapeutic agents (El-Agrody et al., 2001).
Organic Synthesis
The versatility of pyrimidine and related heterocyclic compounds in organic synthesis is highlighted by research into one-pot, three-component syntheses. Such methodologies underscore the efficiency and practicality of generating complex heterocyclic structures, which could be pivotal in various synthetic applications (Abdelrazek et al., 2019).
Direcciones Futuras
Propiedades
IUPAC Name |
6-[[1-(3-cyclopropyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)azetidin-3-yl]-methylamino]-3-methyl-1H-pyrimidine-2,4-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H20N8O2/c1-22(14-7-15(26)23(2)17(27)18-14)11-8-24(9-11)13-6-5-12-19-20-16(10-3-4-10)25(12)21-13/h5-7,10-11H,3-4,8-9H2,1-2H3,(H,18,27) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PUUHTNIQNNRPMO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=O)C=C(NC1=O)N(C)C2CN(C2)C3=NN4C(=NN=C4C5CC5)C=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H20N8O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
368.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
6-[(1-{3-Cyclopropyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl}azetidin-3-yl)(methyl)amino]-3-methyl-1,2,3,4-tetrahydropyrimidine-2,4-dione | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![1-(3-(4-(4-acetylphenyl)piperazin-1-yl)-3-oxopropyl)-4-propylthieno[2,3-e][1,2,4]triazolo[4,3-a]pyrimidin-5(4H)-one](/img/structure/B3008900.png)
![3,4-Dimethyl-6-{[(2-phenylethyl)amino]-carbonyl}cyclohex-3-ene-1-carboxylic acid](/img/structure/B3008903.png)
![Tert-butyl 4-[5-(4-methylphenyl)-1,2,4-oxadiazol-3-yl]piperidine-1-carboxylate](/img/structure/B3008905.png)
![N-(4-bromo-3-methylphenyl)-2-({3-butyl-4-oxo-3H,4H-thieno[3,2-d]pyrimidin-2-yl}sulfanyl)acetamide](/img/structure/B3008907.png)

![N-[(2-Ethoxypyridin-4-yl)methyl]-5,6,7,8-tetrahydroquinazoline-4-carboxamide](/img/structure/B3008909.png)

![(E)-4-(Dimethylamino)-N-[[4-(2-pyrrolidin-1-ylethoxy)phenyl]methyl]but-2-enamide](/img/structure/B3008915.png)
![N-[2-[4-(Furan-2-yl)thiophen-2-yl]-2-hydroxyethyl]-6-(trifluoromethyl)pyridine-3-carboxamide](/img/structure/B3008916.png)


